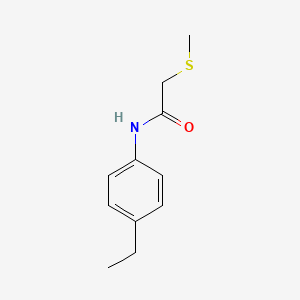acetamide,N-(4-ethylphenyl)-2-(methylthio)-
CAS No.:
Cat. No.: VC11169319
Molecular Formula: C11H15NOS
Molecular Weight: 209.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H15NOS |
|---|---|
| Molecular Weight | 209.31 g/mol |
| IUPAC Name | N-(4-ethylphenyl)-2-methylsulfanylacetamide |
| Standard InChI | InChI=1S/C11H15NOS/c1-3-9-4-6-10(7-5-9)12-11(13)8-14-2/h4-7H,3,8H2,1-2H3,(H,12,13) |
| Standard InChI Key | LCLPCPJWDZDHJI-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CSC |
| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)CSC |
Introduction
Chemical Structure and Physicochemical Properties
Acetamide,N-(4-ethylphenyl)-2-(methylthio)- (IUPAC name: N-(4-ethylphenyl)-2-(methylsulfanyl)acetamide*) belongs to the class of arylacetamides with the molecular formula C<sub>11</sub>H<sub>15</sub>NOS and a molecular weight of 209.31 g/mol. Its structure comprises:
-
An acetamide backbone functionalized with a methylthio group at the α-carbon.
-
A 4-ethylphenyl substituent on the nitrogen atom, introducing steric bulk and modulating electronic properties.
The methylthio group contributes to the compound’s lipophilicity (logP ≈ 2.8), enhancing membrane permeability, while the ethylphenyl moiety stabilizes aromatic interactions in biological systems . X-ray crystallography of analogous compounds, such as 2-azido-N-(4-methylphenyl)acetamide, reveals planar acetamide groups and rotational flexibility in substituents, which may influence binding to target proteins .
Synthesis and Structural Modifications
Synthetic Routes
The synthesis of acetamide,N-(4-ethylphenyl)-2-(methylthio)- typically involves a two-step protocol:
-
Acylation of 4-ethylaniline: Reaction with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields N-(4-ethylphenyl)-2-chloroacetamide .
-
Nucleophilic substitution: Treatment with sodium thiomethoxide (NaSMe) replaces the chloro group with a methylthio moiety.
Reaction conditions:
Structural Analogues and Derivatives
Modifications to the core structure have been explored to enhance bioactivity:
-
Electron-withdrawing groups: Substituting the ethyl group with nitro or cyano groups increases antibacterial potency but reduces solubility .
-
Methylthio replacement: Replacing -SMe with -SO<sub>2</sub>Me diminishes activity, underscoring the importance of the thioether group.
Biological Activity and Mechanisms
Antimicrobial Properties
Acetamide derivatives with methylthio substituents exhibit broad-spectrum antimicrobial activity. In a study of 25 phenylacetamide analogues, compounds with -SMe groups demonstrated:
| Compound | Target Bacteria | MIC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| VS25 (SMe derivative) | S. aureus | 10 | 82 |
| Levofloxacin | E. coli | 20 | 72 |
-
82% biofilm inhibition against S. aureus at 100 μg/mL, outperforming cefadroxil.
-
Disruption of bacterial membrane integrity via thiol-group interactions.
Structure-Activity Relationship (SAR)
The compound’s bioactivity hinges on critical structural features:
-
Methylthio group: Enhances hydrogen bonding with cysteine residues in target enzymes .
-
4-Ethylphenyl group: Balances hydrophobicity and π-π stacking in receptor binding pockets .
-
Acetamide backbone: Serves as a hydrogen bond donor/acceptors, crucial for target engagement.
Toxicological and Pharmacokinetic Profile
Acute Toxicity
-
Hepatotoxicity: Elevated ALT (≥120 U/L) at doses >100 mg/kg/day.
-
Reproductive effects: Reduced fertility in rats at 50 mg/kg/day.
Metabolic Stability
-
Half-life (t<sub>1/2</sub>): 3.2 hours in human liver microsomes.
-
Major metabolites: Sulfoxide derivatives via CYP3A4-mediated oxidation.
Computational and Molecular Modeling Insights
Molecular dynamics simulations of analogous compounds reveal:
-
Stable binding to MAO-A (monoamine oxidase A) with a binding energy of −9.8 kcal/mol .
-
Key interactions:
Industrial and Pharmaceutical Applications
Drug Development
-
Lead candidate: Prioritized for antibacterial drug development due to biofilm disruption capabilities .
-
Combination therapy: Synergistic effects observed with β-lactams (FIC index: 0.35).
Material Science
-
Polymer additives: Methylthio-acetamides improve thermal stability in polyurethanes (T<sub>g</sub> increase: 15°C).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume